

# Spectroscopic analysis of 4-Chloroloratadine (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 4-Chloroloratadine

Cat. No.: B1664161

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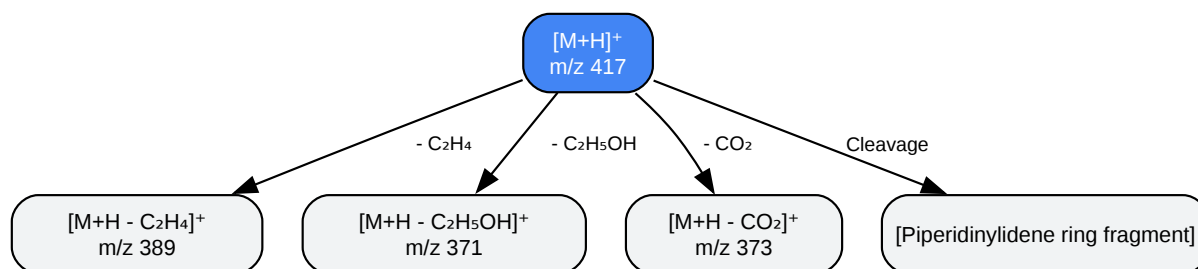
## Spectroscopic Analysis of 4-Chloroloratadine: A Technical Guide

### Introduction: The Analytical Imperative for 4-Chloroloratadine

**4-Chloroloratadine**, formally known as Ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[1,2-cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate, is a recognized impurity of the widely used second-generation antihistamine, Loratadine.[3][4][5] As with any active pharmaceutical ingredient (API), the characterization and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of the spectroscopic techniques employed in the structural elucidation and routine analysis of **4-Chloroloratadine**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For professionals in drug development and quality control, a thorough understanding of the spectroscopic profile of impurities like **4-Chloroloratadine** is not merely a regulatory requirement but a cornerstone of robust pharmaceutical science.

### Molecular Structure and its Spectroscopic Implications

The molecular structure of **4-Chloroloratadine** is the foundation of its spectroscopic signature. A comprehensive analysis of its NMR, IR, and MS data allows for unambiguous identification and quantification.



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